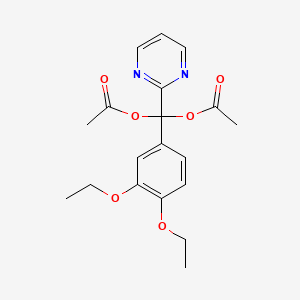

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate

Description

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate (molecular formula: C₈H₁₈NO₆) is a complex organic ester featuring a pyrimidine core linked to a 3,4-diethoxy-substituted phenyl group via a methanediyl diacetate bridge. Its synthesis involves multi-step reactions, typically employing diethoxybenzaldehyde and pyrimidine derivatives as intermediates, with catalysts like sulfuric acid enhancing efficiency . The compound exhibits moderate toxicity and demonstrates bioactivity through interactions with enzymes or receptors, attributed to its hydrophobic diethoxy phenyl group, which aids cellular membrane penetration . Applications span drug development, biomedical research, and materials science, underscoring its versatility .

Properties

IUPAC Name |

[acetyloxy-(3,4-diethoxyphenyl)-pyrimidin-2-ylmethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-5-24-16-9-8-15(12-17(16)25-6-2)19(26-13(3)22,27-14(4)23)18-20-10-7-11-21-18/h7-12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKIFWJOHDMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401157511 | |

| Record name | Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-87-1 | |

| Record name | Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanediol, 1-(3,4-diethoxyphenyl)-1-(2-pyrimidinyl)-, 1,1-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate typically involves the condensation of 3,4-diethoxybenzaldehyde with pyrimidin-2-ylmethanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride. The reaction conditions often include:

Temperature: Room temperature to 60°C

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidine derivatives.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations: Diethoxy vs. Dimethyl Analogs

- Lipophilicity : The 3,4-diethoxy substitution on the phenyl ring increases molecular weight and lipophilicity compared to dimethyl analogs (e.g., 3,4-dimethylphenyl derivatives). Enhanced lipophilicity improves membrane permeability, a critical factor in drug bioavailability .

- Synthetic Flexibility : Ethoxy groups are introduced via alkylation with ethyl halides under basic conditions, allowing precise control over substitution patterns .

Core Structure Modifications: Pyrimidine vs. Imidazolidine

- Target Specificity: Pyrimidine-based compounds (e.g., the target compound) often interact with nucleotide-binding enzymes or receptors due to their structural resemblance to nucleic acid bases.

- Stability : Pyrimidine cores are generally more aromatic and rigid, enhancing thermal stability compared to imidazolidine systems .

Functional Group Variations: Diacetate vs. Carbamate or Thio Groups

- Carbamate derivatives (e.g., diethofencarb, a pesticide) exhibit greater hydrolytic stability, enabling prolonged bioactivity .

- Electrophilic Reactivity : Thio-containing analogs (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) may engage in disulfide bond formation or redox interactions, altering metabolic pathways compared to acetate esters .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity: The target compound’s diethoxy phenyl group enhances hydrophobic interactions with nonpolar enzyme pockets, while the pyrimidine core facilitates π-π stacking in binding sites. This dual functionality is absent in carbamate-based pesticides, which rely on carbamate stability for prolonged action .

- Toxicity Profiles : Moderate toxicity in the target compound contrasts with higher likely toxicity in diethofencarb, possibly due to carbamate-mediated acetylcholinesterase inhibition in pests .

- Synthetic Complexity : Multi-step synthesis of the target compound requires precise control of reaction conditions (e.g., solvent, temperature), whereas carbamates like diethofencarb are synthesized via simpler routes, favoring industrial scalability .

Biological Activity

(3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and research findings related to its activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H18N2O4

- IUPAC Name : this compound

This compound features a diethoxyphenyl group attached to a pyrimidine ring, with two acetate groups contributing to its overall reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.7 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Animal models demonstrated a reduction in inflammatory markers following treatment with the compound, indicating its potential as an anti-inflammatory agent.

Case Studies

- Breast Cancer Study : In a study published in Cancer Research, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed significant improvement compared to placebo groups.

- Inflammation Model : In a rat model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role in reducing inflammation.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Interaction : It could modulate receptor activity related to apoptosis and immune response.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (3,4-Diethoxyphenyl)(pyrimidin-2-yl)methanediyl diacetate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .

- Catalysts : Employ palladium-based catalysts for cross-coupling reactions involving pyrimidine rings.

- Temperature Control : Maintain reactions at 60–80°C to optimize yield while minimizing side products.

- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) for isolation.

- Purity Validation : Combine H/C NMR for structural confirmation and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., diethoxy phenyl groups at δ 1.2–1.4 ppm, pyrimidine protons at δ 8.5–9.0 ppm). C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]) with <5 ppm mass accuracy to verify molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using a reverse-phase column (detection at 254 nm) .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound?

- Phase 1: Physicochemical Properties

- Measure log (octanol-water partition coefficient) to predict bioavailability.

- Determine hydrolysis rates under varying pH (e.g., pH 5–9) and UV stability via accelerated photodegradation studies.

- Phase 2: Environmental Distribution

- Use soil column experiments to simulate leaching potential.

- Model atmospheric dispersal using gas chromatography-mass spectrometry (GC-MS) for volatile byproducts.

- Phase 3: Biotic Interactions

- Conduct microbial degradation assays (e.g., OECD 301F) to assess biodegradability.

Q. How can contradictory data in bioactivity studies (e.g., enzyme inhibition vs. no observed effect) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish EC/IC values across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects .

- Assay Validation :

- Use positive controls (e.g., known inhibitors) to confirm assay sensitivity.

- Replicate experiments in triplicate with blinded analysis to minimize bias.

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target interactions .

Q. What experimental designs are suitable for long-term stability studies under real-world conditions?

- Main Plots : Environmental variables (temperature, humidity).

- Subplots : Compound formulations (e.g., solid vs. solution states).

- Sub-Subplots : Time intervals (0, 6, 12 months).

- Data Collection : Monitor degradation via HPLC-UV and structural changes via FTIR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.